13-(difluoromethyl)-4-[(5-methyl-3-nitropyrazol-1-yl)methyl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
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Overview
Description
The compound “13-(difluoromethyl)-4-[(5-methyl-3-nitropyrazol-1-yl)methyl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene” is a highly complex organic molecule featuring multiple functional groups and a tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core tetracyclic structure, introduction of the difluoromethyl group, and attachment of the nitropyrazole and phenyl groups. Each step would require specific reagents, catalysts, and reaction conditions, such as:
Formation of the core structure: This might involve cyclization reactions using strong acids or bases.
Introduction of the difluoromethyl group: This could be achieved through fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST).
Attachment of the nitropyrazole group: This might involve nucleophilic substitution reactions.
Attachment of the phenyl group: This could be done through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to maximize yield and minimize costs. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The nitropyrazole group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or organolithium compounds.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound’s unique structure and functional groups make it a candidate for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways.
Medicine: Investigation of its potential as a drug candidate for treating diseases.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
13-(difluoromethyl)-4-[(5-methyl-3-nitropyrazol-1-yl)methyl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene: can be compared with other tetracyclic compounds with similar functional groups.
Uniqueness
- The presence of the difluoromethyl group and the nitropyrazole moiety might confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C22H14F2N8O2S |
---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
13-(difluoromethyl)-4-[(5-methyl-3-nitropyrazol-1-yl)methyl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene |
InChI |
InChI=1S/C22H14F2N8O2S/c1-11-7-16(32(33)34)29-30(11)9-15-27-21-19-18(25-10-31(21)28-15)17-13(12-5-3-2-4-6-12)8-14(20(23)24)26-22(17)35-19/h2-8,10,20H,9H2,1H3 |
InChI Key |
VYEVETMSBIGZRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=NN3C=NC4=C(C3=N2)SC5=C4C(=CC(=N5)C(F)F)C6=CC=CC=C6)[N+](=O)[O-] |
Origin of Product |
United States |
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